5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Description

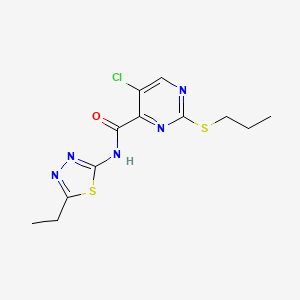

This compound belongs to the pyrimidine-4-carboxamide class, characterized by a central pyrimidine ring substituted with a chlorine atom at position 5, a propylsulfanyl group at position 2, and a 5-ethyl-1,3,4-thiadiazole-2-yl carboxamide moiety at position 2. Its molecular formula is C₁₃H₁₅ClN₅OS₂, with a calculated molecular weight of 386.89 g/mol.

Properties

Molecular Formula |

C12H14ClN5OS2 |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C12H14ClN5OS2/c1-3-5-20-11-14-6-7(13)9(15-11)10(19)16-12-18-17-8(4-2)21-12/h6H,3-5H2,1-2H3,(H,16,18,19) |

InChI Key |

LVCHGGCDXDJZIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)CC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with a suitable chlorinating agent, such as phosphorus oxychloride, under reflux conditions.

Pyrimidine Ring Formation: The thiadiazole intermediate is then reacted with a pyrimidine derivative, such as 2-chloro-4,6-dimethoxypyrimidine, in the presence of a base like sodium hydride to form the pyrimidine ring.

Introduction of the Propylsulfanyl Group: The resulting compound is then treated with propylthiol in the presence of a suitable catalyst, such as triethylamine, to introduce the propylsulfanyl group.

Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound features a pyrimidine ring fused with a thiadiazole moiety and incorporates a propylsulfanyl group, which may contribute to its unique reactivity and biological properties.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiadiazole Moiety : The reaction of an appropriate thiadiazole precursor with the pyrimidine intermediate is essential.

- Chlorination and Sulfonylation : Final modifications include chlorination and the introduction of the propylsulfanyl group to yield the target compound.

These steps require careful optimization of reaction conditions to maximize yield and purity.

Industrial Production

For large-scale synthesis, industrial methods often employ continuous flow reactors and automated equipment to ensure consistent quality control. The use of environmentally friendly solvents and catalysts is also emphasized in modern synthetic strategies.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit tumor growth through apoptosis induction in cancer cells. For example, some derivatives have shown cytotoxic effects against colon, breast, and cervical cancer cell lines . Further molecular docking studies are necessary to elucidate specific interactions with cancer-related targets.

Agrochemical Applications

In the agricultural sector, compounds like 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide may serve as effective agrochemicals. Their ability to modulate plant growth or act as fungicides could be explored through field trials and laboratory assessments.

Case Study 1: Antimicrobial Efficacy

A study published in PMC evaluated a series of related compounds for their antibacterial activity. The results indicated that certain derivatives exhibited stronger antibacterial effects than standard antibiotics like penicillin G . This suggests potential for developing new antimicrobial agents based on the structural framework of this compound.

Case Study 2: Anticancer Activity

Research conducted on sulfonamide derivatives revealed promising results in inducing apoptosis in various cancer cell lines. The compounds were assessed using MTT assays to determine cell viability post-treatment . These findings highlight the therapeutic potential of this compound class in oncology.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Sulfanyl vs. Sulfonyl Groups

The target compound contains a propylsulfanyl (S-alkyl) group at position 2 of the pyrimidine ring. In contrast, analogs such as 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide () and 2-(benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide () feature sulfonyl (SO₂) groups. Sulfonyl derivatives generally exhibit higher oxidation states, increased polarity, and enhanced metabolic stability compared to sulfanyl analogs, which may influence solubility and receptor binding .

Halogen and Aromatic Substitutions

- : The compound 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide incorporates a 4-fluorobenzyl group.

- : Compounds like 5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide replace the thiadiazole moiety with substituted aryl groups, altering steric and electronic properties. These substitutions may reduce steric hindrance compared to the target compound’s thiadiazole ring .

Thiadiazole Substituent Modifications

The target compound’s 5-ethyl-1,3,4-thiadiazole group distinguishes it from analogs with 5-methyl () or 5-propyl () substituents. For example:

Comparative Data Table

Biological Activity

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.78 g/mol. The compound features a pyrimidine core substituted with a chloro group and a thiadiazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It is believed to modulate enzyme activity and receptor binding, influencing cellular pathways involved in disease processes. Specific mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : By binding to specific receptors, it can affect signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, A549) have shown that derivatives of this compound can induce cytotoxicity with IC50 values in the low micromolar range. For example, one study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.01 µM against Colo-205 cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains:

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective at low concentrations |

| Escherichia coli | Moderate activity observed |

| Enterococcus faecalis | Significant inhibition noted |

Studies suggest that the presence of the thiadiazole ring enhances the antimicrobial efficacy by disrupting bacterial cell wall synthesis .

Anti-inflammatory Properties

Preliminary data indicate potential anti-inflammatory effects through the modulation of cytokine production. This suggests that the compound could be beneficial in treating inflammatory diseases where cytokines play a pivotal role .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various therapeutic areas:

- Anticancer Research : A comparative study evaluated multiple pyrimidine derivatives, revealing that those with thiadiazole substitutions showed enhanced anticancer activity compared to traditional chemotherapeutics like etoposide .

- Antimicrobial Efficacy : In a screening assay against antibiotic-resistant strains, compounds structurally related to the target compound were found to inhibit growth effectively at concentrations lower than conventional antibiotics .

- Mechanistic Insights : Investigations into the molecular interactions have shown that these compounds can disrupt critical pathways in cancer cells, leading to increased apoptosis and reduced proliferation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.